![molecular formula C15H11NO2S B2407868 2-(Phenylsulfanylmethyl)isoindole-1,3-dione CAS No. 32637-30-2](/img/structure/B2407868.png)
2-(Phenylsulfanylmethyl)isoindole-1,3-dione
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Overview
Description
“2-(Phenylsulfanylmethyl)isoindole-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their presence in many synthetic compounds, natural products, and bioactive small molecules .
Synthesis Analysis
Isoindolines and their derivatives have been synthesized using various methods . A novel synthesis technique for isoindolines/dioxoisoindolines was developed that follows green chemistry principles . This technique involved simple heating and relatively quick solventless reactions . The compounds were then purified using a methodology as green as possible .Molecular Structure Analysis
The crystal structure of a similar compound, 2-[(phenylamino)methyl]-isoindole-1,3-dione, has been studied . It crystallizes in the triclinic space group Pī with specific cell parameters . This indole derivative is a Mannich base in which a methyl group bridges the molecules of phthalimide and aniline molecules .Chemical Reactions Analysis
The synthesis of isoindoline/isoindoline-1,3-dione derivatives involves various chemical reactions . These compounds were derived from analogs of important biogenic amines . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Scientific Research Applications
Synthesis of Derivatives
Research demonstrates the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, including amino and triazole derivatives, and hydroxyl analogues, providing a pathway for further chemical modifications and applications (Tan et al., 2016).
Preparation for Sulfur-Transfer Agents
Another study focuses on the preparation of 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione and related sulfur-transfer agents. This synthesis from 2-cyanoethyl disulfide highlights the compound's utility in the development of sulfur-transfer reagents (Klose et al., 1997).
Xanthine Oxidase Inhibitor Properties
Isoindoline-1,3-dione derivatives have been evaluated for their xanthine oxidase inhibitory activities, with N-phenyl isoindole-1,3-dione derivatives showing notably better activity. This suggests potential therapeutic applications for these compounds (Gunduğdu et al., 2020).
Structural Characterization
Research on 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione, similar to the compound of interest, highlights the importance of NMR spectroscopy in confirming molecular structure, which is vital for understanding chemical properties and potential applications (Dioukhane et al., 2021).
Synthesis Methodologies
The conventional and microwave-assisted reaction of N-Hydroxymethylphthalimide with Arylamines, producing derivatives like 2-Phenylaminomethyl-isoindole-1,3-dione, demonstrates alternative synthesis methods, broadening the scope for compound production (Sena et al., 2007).
Crystal Structure and Conformation Analysis
Studying the crystal structure of 2-[(phenylamino) methyl]-isoindole-1,3-dione helps in understanding its molecular conformation and interactions, crucial for its potential applications in material science and pharmaceuticals (Franklin et al., 2011).
Development of Polysubstituted Analogues
The synthesis of new polysubstituted isoindole-1,3-dione analogues, derived from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro- isoindole-1,3-dione, opens avenues for creating structurally diverse compounds with varying properties (Tan et al., 2014).
Exploration of Anticancer Activity
Research on isoindole-1,3(2H)-dione compounds containing various functional groups reveals their anticancer activity, indicating their potential as chemotherapeutic agents. The study underscores the importance of substituents in determining the biological activities of these molecules (Tan et al., 2020).
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives, a class to which this compound belongs, are known to interact with various biological targets, including the dopamine receptor d2 .
Mode of Action
Isoindoline-1,3-dione derivatives are known to interact with their targets, causing changes at the molecular level
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to modulate the dopamine receptor d3, suggesting potential involvement in neurotransmission and neural signaling pathways .
Result of Action
Isoindoline-1,3-dione derivatives have been reported to exhibit a wide array of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-(phenylsulfanylmethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-19-11-6-2-1-3-7-11/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXLTCCODGLTLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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